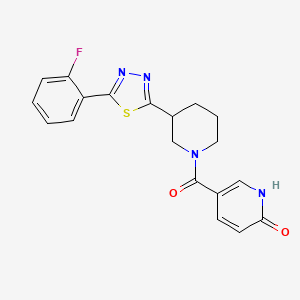
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a diverse array of functional groups, including a fluorinated benzene ring, a thiadiazole moiety, and a pyridone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one involves several steps:
Formation of 2-fluorophenyl-1,3,4-thiadiazole: : This typically involves the reaction of 2-fluoroaniline with thiocarbonyl diimidazole in the presence of a dehydrating agent like phosphorus pentachloride.
Piperidine Derivatization: : The 2-fluorophenyl-1,3,4-thiadiazole is then reacted with piperidine in the presence of an activating agent such as oxalyl chloride, forming the intermediate.
Carbonylation: : This intermediate is treated with phosgene or a phosgene equivalent to introduce the carbonyl group, followed by a cyclization reaction to form the pyridin-2(1H)-one core.
Industrial Production Methods
For industrial-scale production, continuous flow reactors might be used to ensure better control over reaction conditions and yield. Catalysts and automation in reagent addition can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: : The fluorinated benzene ring is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the fluorine.
Oxidation and Reduction: : The thiadiazole and piperidinyl moieties can undergo redox reactions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cyclization: : Intramolecular cyclization involving the pyridine and carbonyl functionalities to stabilize the structure under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: : NaH, DMF
Oxidation: : H₂O₂, AcOH
Reduction: : NaBH₄, MeOH
Cyclization: : NaOH, EtOH
科学的研究の応用
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one has diverse scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe due to its unique structure.
Medicine: : Investigated for therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry: : Utilized in the development of new materials with specific electronic properties.
作用機序
The compound exhibits its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with active sites compatible with its functional groups.
Pathways Involved: : Inhibitory action on certain biochemical pathways, such as those involved in inflammation or cell proliferation, depending on the structure-activity relationship.
類似化合物との比較
Similar Compounds
2-(2-Fluorophenyl)-1,3,4-thiadiazole: : Shares the thiadiazole core but lacks the piperidinyl and pyridinone extensions.
5-(2-Fluorophenyl)-1,3,4-thiadiazole: : Similar, but different functional group positioning alters its chemical properties.
Uniqueness
The combination of fluorophenyl, thiadiazole, piperidinyl, and pyridinone moieties in one molecule provides a multifaceted approach to interacting with biological and chemical systems, which is not observed in simpler analogs.
This compound stands out due to its complex structure, offering versatile applications and interactions in scientific research.
特性
IUPAC Name |
5-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-15-6-2-1-5-14(15)18-23-22-17(27-18)13-4-3-9-24(11-13)19(26)12-7-8-16(25)21-10-12/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHLMGYPAGVWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














